

Physicochemical Properties of Fluorinated Benzofuran Boronic Acids: A Technical Guide

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Compound of Interest

Compound Name: (5-Fluorobenzofuran-2-yl)boronic acid

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Introduction

Benzofuran boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a key structural motif in numerous biologically active compounds, while the boronic acid functional group serves as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, and as a pharmacophore capable of forming reversible covalent bonds with diols, a feature exploited in drug design.

The strategic incorporation of fluorine atoms into the benzofuran ring can profoundly modulate the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can influence acidity (pK_a), lipophilicity ($\log P$), metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated benzofuran boronic acids, offering valuable data for researchers in drug discovery and development. While extensive experimental data for a full series of these compounds is not yet publicly available, this guide consolidates known data for the parent compound and extrapolates the expected properties of its fluorinated analogs based on established principles in physical organic chemistry.

Quantitative Physicochemical Data

The following tables summarize the available and estimated physicochemical properties of benzofuran-2-boronic acid and its fluorinated derivatives. It is important to note that the data for the fluorinated compounds are largely estimations based on the known effects of fluorine substitution on the pKa and lipophilicity of aryl boronic acids.

Table 1: General Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Benzofuran-2-boronic acid	C ₈ H ₇ BO ₃	161.95	114-116	White to light yellow crystal powder
4-Fluorobenzofuran-2-boronic acid	C ₈ H ₆ BFO ₃	179.94	Estimated: 120-130	Solid
5-Fluorobenzofuran-2-boronic acid	C ₈ H ₆ BFO ₃	179.94	Estimated: 125-135	Solid
6-Fluorobenzofuran-2-boronic acid	C ₈ H ₆ BFO ₃	179.94	Estimated: 120-130	Solid
7-Fluorobenzofuran-2-boronic acid	C ₈ H ₆ BFO ₃	179.94	Estimated: 115-125	Solid

Note: Melting points for fluorinated derivatives are estimated based on trends observed in similar aromatic compounds where fluorination often leads to a slight to moderate increase in melting point.

Table 2: Acidity and Lipophilicity

Compound	pKa	logP	Aqueous Solubility
Benzofuran-2-boronic acid	Estimated: 8.5 - 9.0	Estimated: 1.5 - 2.0	Soluble[1]
4-Fluorobenzofuran-2-boronic acid	Estimated: 7.5 - 8.0	Estimated: 1.7 - 2.2	Likely sparingly soluble
5-Fluorobenzofuran-2-boronic acid	Estimated: 7.8 - 8.3	Estimated: 1.7 - 2.2	Likely sparingly soluble
6-Fluorobenzofuran-2-boronic acid	Estimated: 7.8 - 8.3	Estimated: 1.7 - 2.2	Likely sparingly soluble
7-Fluorobenzofuran-2-boronic acid	Estimated: 8.0 - 8.5	Estimated: 1.7 - 2.2	Likely sparingly soluble

Note: pKa values are estimated based on the pKa of phenylboronic acid (~8.8) and the acidifying effect of electron-withdrawing fluorine substituents. The effect is most pronounced when the fluorine is ortho or para to the boronic acid group, though in the benzofuran system, the position on the benzene ring will modulate this effect. logP values are estimated to increase slightly with the introduction of a fluorine atom.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. Below are standard methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the boronic acid with a standardized base, monitoring the pH change.

Materials:

- Fluorinated benzofuran boronic acid sample
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution

- Deionized water, boiled to remove CO₂
- pH meter with a calibrated glass electrode
- Magnetic stirrer and stir bar
- Burette (10 mL or 25 mL)
- Beaker (50 mL or 100 mL)

Procedure:

- Accurately weigh approximately 10-20 mg of the fluorinated benzofuran boronic acid and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Immerse the calibrated pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin the titration by adding small increments (e.g., 0.05-0.1 mL) of the standardized NaOH solution from the burette.
- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of logP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Materials:

- Fluorinated benzofuran boronic acid sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or screw-cap vials
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

- Prepare a stock solution of the fluorinated benzofuran boronic acid of known concentration in either water or n-octanol.
- Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.
- Add a small, accurately measured volume of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
- Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.
- Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
- Carefully withdraw a sample from each phase, being cautious not to cross-contaminate.
- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λ_{max} of the compound or HPLC with a standard curve).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$

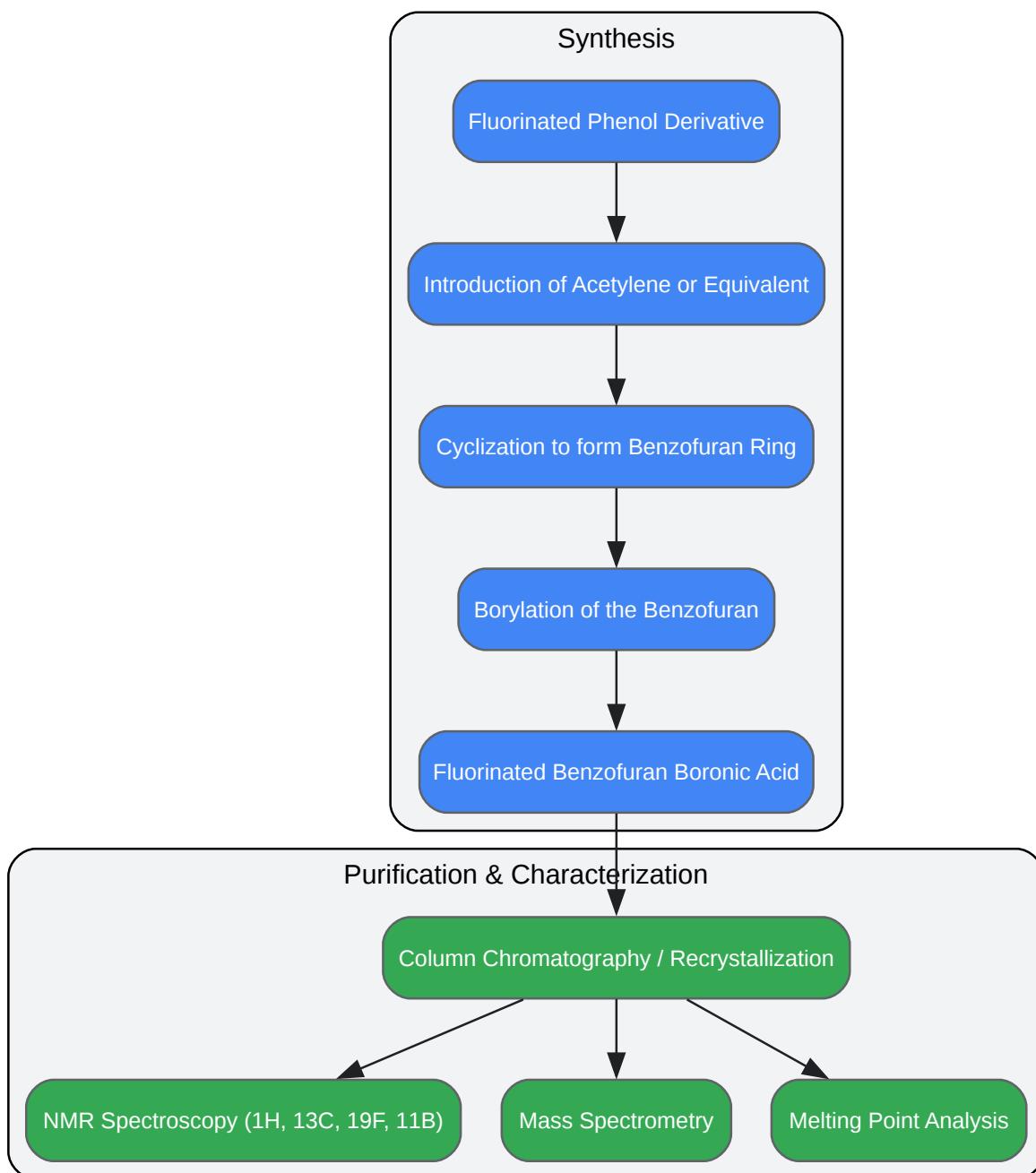
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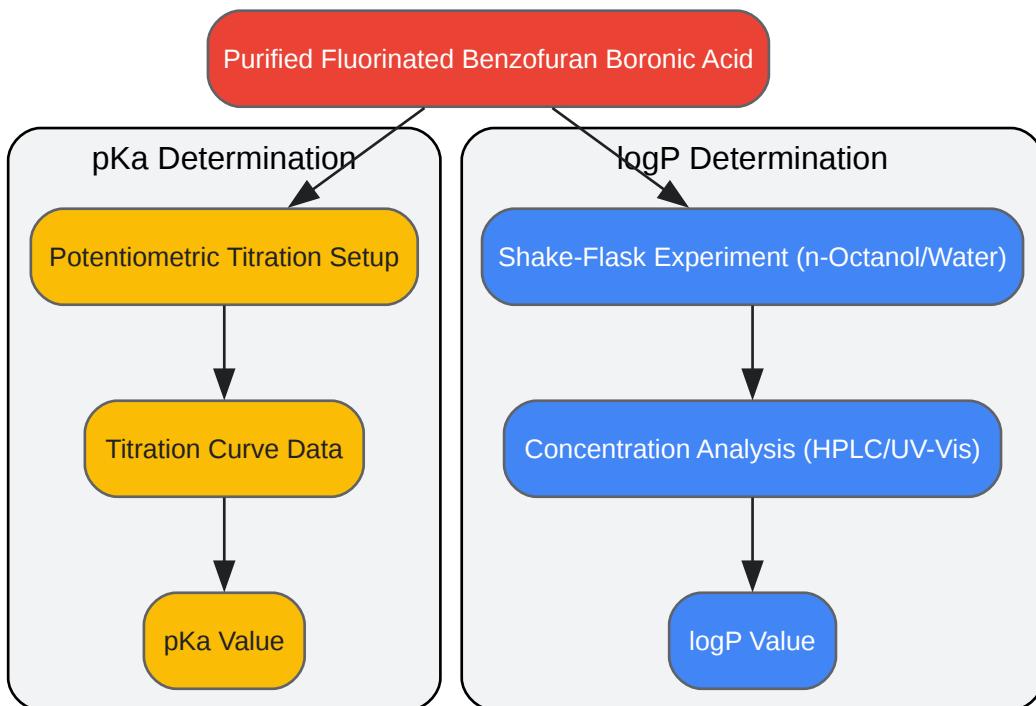
- The logP is the base-10 logarithm of the partition coefficient: $\log P = \log_{10}(P)$.

Visualizations

General Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of fluorinated benzofuran boronic acids.





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References

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